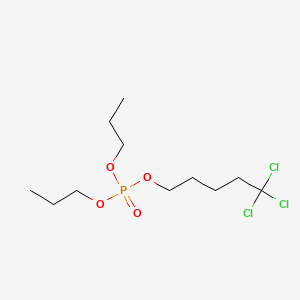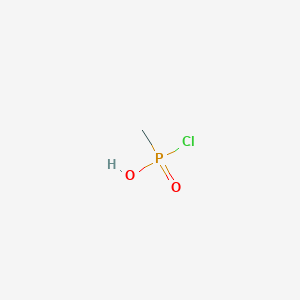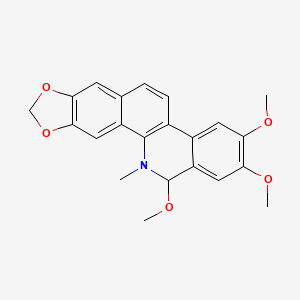
Bis(4-nitrophenyl) nonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-nitrophenyl) nonanedioate:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) nonanedioate typically involves the reaction of nonanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:
Nonanedioic acid+24-nitrophenolDCCBis(4-nitrophenyl) nonanedioate+Dicyclohexylurea
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Bis(4-nitrophenyl) nonanedioate can undergo hydrolysis in the presence of water or aqueous base to yield nonanedioic acid and 4-nitrophenol.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Amines or thiols in the presence of a base.
Major Products Formed:
Hydrolysis: Nonanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) nonanedioate.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Chemistry: Bis(4-nitrophenyl) nonanedioate is used as a reagent in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ester linkage and nitro groups make it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed hydrolysis reactions. It serves as a substrate for esterases and other hydrolytic enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) nonanedioate primarily involves its hydrolysis to release nonanedioic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol. The nitro groups can also undergo reduction or substitution reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of an ester linkage.
Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in the synthesis of polycarbonates.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is used in host-guest chemistry.
Uniqueness: Bis(4-nitrophenyl) nonanedioate is unique due to its combination of a long aliphatic chain (nonanedioic acid) and aromatic nitro groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in materials science and pharmaceuticals.
Properties
CAS No. |
49759-34-4 |
|---|---|
Molecular Formula |
C21H22N2O8 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
bis(4-nitrophenyl) nonanedioate |
InChI |
InChI=1S/C21H22N2O8/c24-20(30-18-12-8-16(9-13-18)22(26)27)6-4-2-1-3-5-7-21(25)31-19-14-10-17(11-15-19)23(28)29/h8-15H,1-7H2 |
InChI Key |
WVRQLWQXFNTEJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


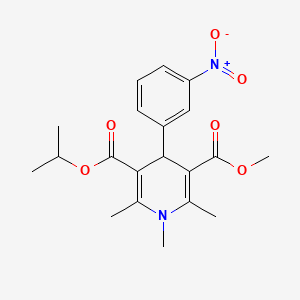
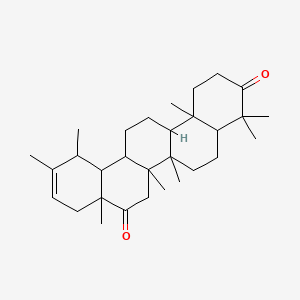
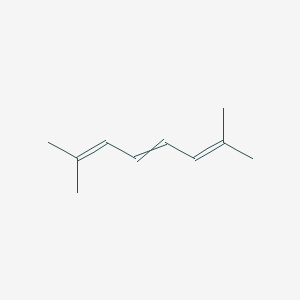
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
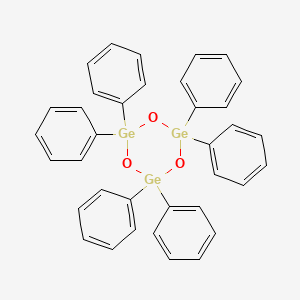
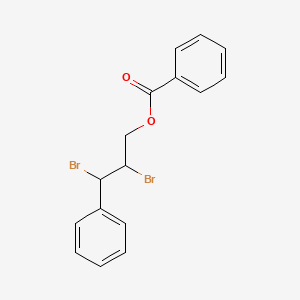
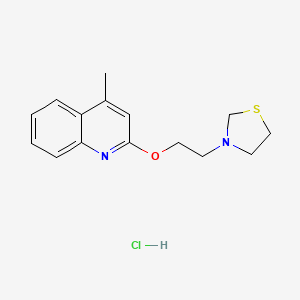
![Dimethyl bicyclo[2.2.2]octa-2,5-diene-1,4-dicarboxylate](/img/structure/B14670577.png)
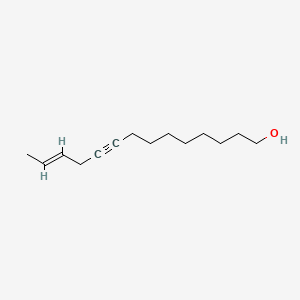

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
